3-Fluoroazepan-4-one
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Overview
Description
3-Fluoroazepan-4-one: is a heterocyclic compound that contains a seven-membered ring with a fluorine atom attached to the third carbon and a ketone group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroazepan-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the gold-catalyzed [5+2] annulation, which provides high regioselectivity and diastereoselectivity . The reaction conditions often involve the use of gold catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoroazepan-4-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized under specific conditions.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of various substituted azepan-4-one derivatives.
Scientific Research Applications
Chemistry: 3-Fluoroazepan-4-one is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity .
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as therapeutic agents. These compounds may exhibit activity against various biological targets, including enzymes and receptors involved in disease pathways .
Industry: The compound’s unique chemical properties make it suitable for applications in materials science, such as the development of novel polymers and advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of 3-Fluoroazepan-4-one and its derivatives involves interactions with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific structure of the derivative and its intended application .
Comparison with Similar Compounds
Azepan-4-one: Lacks the fluorine atom, which can significantly alter its chemical properties and reactivity.
3-Chloroazepan-4-one:
3-Bromoazepan-4-one: Contains a bromine atom, which can also affect its chemical behavior and uses.
Uniqueness: 3-Fluoroazepan-4-one is unique due to the presence of the fluorine atom, which can enhance its stability, reactivity, and potential biological activity compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C6H10FNO |
---|---|
Molecular Weight |
131.15 g/mol |
IUPAC Name |
3-fluoroazepan-4-one |
InChI |
InChI=1S/C6H10FNO/c7-5-4-8-3-1-2-6(5)9/h5,8H,1-4H2 |
InChI Key |
LFBODVGGZGUBCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(CNC1)F |
Origin of Product |
United States |
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